molecular formula C25H23N3O2 B7176690 N-(3-anilino-3-oxopropyl)-1-benzylindole-3-carboxamide

N-(3-anilino-3-oxopropyl)-1-benzylindole-3-carboxamide

Cat. No.: B7176690
M. Wt: 397.5 g/mol
InChI Key: BOPUASZCEQQBOK-UHFFFAOYSA-N
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Description

N-(3-anilino-3-oxopropyl)-1-benzylindole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an indole ring, a benzyl group, and an anilino-oxopropyl moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Properties

IUPAC Name

N-(3-anilino-3-oxopropyl)-1-benzylindole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O2/c29-24(27-20-11-5-2-6-12-20)15-16-26-25(30)22-18-28(17-19-9-3-1-4-10-19)23-14-8-7-13-21(22)23/h1-14,18H,15-17H2,(H,26,30)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOPUASZCEQQBOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C(=O)NCCC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-anilino-3-oxopropyl)-1-benzylindole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the indole ring in the presence of a Lewis acid catalyst.

    Attachment of the Anilino-Oxopropyl Moiety: This step involves the reaction of aniline with a suitable oxopropyl precursor, followed by coupling with the benzylindole intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-anilino-3-oxopropyl)-1-benzylindole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as halides or amines replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halides or amines in the presence of a suitable base or catalyst.

Major Products Formed

    Oxidation: Oxo derivatives with altered functional groups.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted products with new functional groups replacing the original ones.

Scientific Research Applications

N-(3-anilino-3-oxopropyl)-1-benzylindole-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of novel materials, such as polymers or dyes, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-(3-anilino-3-oxopropyl)-1-benzylindole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or alter receptor signaling pathways by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-anilino-3-oxopropyl)-2-[(4-methoxybenzoyl)amino]benzamide
  • N-(3-anilino-3-oxopropyl)-4-(1,3-oxazol-5-yl)benzamide
  • 3-[(3-anilino-3-oxopropyl)disulfanyl]-N-phenylpropanamide

Uniqueness

N-(3-anilino-3-oxopropyl)-1-benzylindole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and efficacy in various applications.

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